10-Amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carbonitrile
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Overview
Description
10-Amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carbonitrile is an organic compound with the molecular formula C15H18N2 and a molecular weight of 226.32 g/mol This compound is characterized by its phenanthrene backbone, which is a polycyclic aromatic hydrocarbon, and the presence of an amino group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carbonitrile typically involves multi-step organic reactions. One common method includes the reduction of a corresponding nitro compound followed by a cyclization reaction. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
10-Amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
10-Amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-Amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can affect molecular pathways, potentially leading to biological effects such as enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: A parent compound with a similar polycyclic aromatic structure but lacking the amino and nitrile groups.
1,2,3,4,5,6,7,8-Octahydrophenanthrene: A hydrogenated derivative of phenanthrene without the amino and nitrile groups.
9-Amino-1,2,3,4,5,6,7,8-octahydrophenanthrene: Similar structure but with the amino group at a different position.
Uniqueness
10-Amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the phenanthrene backbone. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c16-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)15(14)17/h1-8,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAIHKYSUCSBQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=C3CCCCC3=C2C1)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357225 |
Source
|
Record name | 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50870-04-7 |
Source
|
Record name | 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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